H-Val-Obzl.HCl chemical properties and structure
H-Val-Obzl.HCl chemical properties and structure
An In-depth Technical Guide to L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl)
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl), a critical amino acid derivative. The information is tailored for researchers, scientists, and professionals involved in peptide synthesis, drug development, and organic chemistry.
Core Chemical Properties and Structure
H-Val-Obzl.HCl is a derivative of the essential amino acid L-valine, featuring a benzyl ester protecting group on its carboxyl terminus and supplied as a hydrochloride salt.[1][2] This structure makes it a valuable building block in various synthetic processes.[3] It typically appears as a white to off-white crystalline powder.[4]
Structural Information
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IUPAC Name: benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride[5]
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Synonyms: H-Val-OBzl.HCl, L-Valine benzyl ester hydrochloride, Val-OBzl HCl[5][6]
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Chemical Formula: C₁₂H₁₈ClNO₂[5]
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SMILES: CC(C)--INVALID-LINK--OCC1=CC=CC=C1)N.Cl[5]
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InChIKey: ZIUNABFUHGBCMF-MERQFXBCSA-N[5]
Physicochemical Data
The quantitative properties of H-Val-Obzl.HCl are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2462-34-2 | [1][5][7] |
| Molecular Weight | 243.73 g/mol | [5][8] |
| Melting Point | 138°C | [9] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity (Typical) | ≥97% (HPLC) | [1][2] |
| Solubility | Soluble in water | [9] |
| Optical Rotation | -10° (c=2 in water) | [9] |
Applications in Research and Drug Development
H-Val-Obzl.HCl is a versatile compound with significant applications in the pharmaceutical and biochemical industries.[3]
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Peptide Synthesis: Its most prominent role is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[1] The benzyl ester group effectively protects the C-terminus, allowing for controlled, stepwise elongation of the peptide chain while preventing unwanted side reactions.[2]
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Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the manufacturing of Valsartan, an angiotensin II receptor blocker used to treat hypertension and heart failure.[4]
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Drug Development: Its structure can be modified to enhance the bioavailability of drug candidates, making it a valuable component in creating more effective medications.[3]
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Chiral Synthon: In organic synthesis, it serves as a chiral building block, preserving the inherent stereochemistry of L-valine for the construction of enantiomerically pure complex molecules.[1][10]
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Metabolism Research: Researchers utilize this derivative in studies of amino acid metabolism to better understand metabolic pathways and their roles in health and disease.[2][3]
Experimental Protocols
While specific experimental parameters are highly dependent on the reaction context, this section outlines the general methodologies for the characterization and use of H-Val-Obzl.HCl.
General Characterization Protocol
To confirm the identity and purity of H-Val-Obzl.HCl, a combination of analytical techniques is typically employed.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, often requiring a result of ≥97% or higher for use in synthesis.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they match the expected structure of L-valine benzyl ester.
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Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of key functional groups. A general protocol involves scanning the sample in the range of 4000–400 cm⁻¹.[11] Expected peaks would correspond to N-H stretches from the amine hydrochloride, C=O stretch from the ester, and aromatic C-H and C=C stretches from the benzyl group.
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Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.
General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)
H-Val-Obzl.HCl is used as a building block after the initial amino acid has been anchored to a solid support (resin). The following workflow illustrates its incorporation into a growing peptide chain.
Caption: Workflow for incorporating H-Val-Obzl.HCl in Solid-Phase Peptide Synthesis (SPPS).
This diagram illustrates the fundamental cycle where the protecting group on the resin-bound peptide is removed, followed by the coupling of the next amino acid in the sequence, in this case, H-Val-Obzl.HCl. This cycle is repeated until the desired peptide is synthesized.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrio.com:9999 [chemrio.com:9999]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H-Nva-OBzl.HCl | C12H18ClNO2 | CID 67852029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2462-34-2 Val-OBzl HCl AKSci Z4486 [aksci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
